molecular formula C7H13NS B2416486 8-Thia-5-azaspiro[3.5]nonane CAS No. 132378-95-1

8-Thia-5-azaspiro[3.5]nonane

Cat. No.: B2416486
CAS No.: 132378-95-1
M. Wt: 143.25
InChI Key: OKGDXKHEJWBBII-UHFFFAOYSA-N
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Description

8-Thia-5-azaspiro[35]nonane is a spirocyclic compound that contains a sulfur atom and a nitrogen atom within its structure This compound is characterized by its unique spiro arrangement, where two rings are connected through a single atom, forming a non-linear, three-dimensional structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Thia-5-azaspiro[3.5]nonane typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, a precursor containing a sulfur and nitrogen moiety can undergo cyclization in the presence of a suitable catalyst to form the desired spirocyclic compound.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This often includes optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to facilitate the cyclization process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-Thia-5-azaspiro[3.5]nonane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

8-Thia-5-azaspiro[3.5]nonane has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Thia-5-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form interactions with various enzymes or receptors, potentially modulating their activity. The spirocyclic structure may also contribute to the compound’s ability to fit into specific binding sites, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    7-Azaspiro[3.5]nonane: Contains a nitrogen atom but lacks the sulfur atom.

    1-Oxa-8-azaspiro[4.5]decane: Contains an oxygen atom instead of sulfur.

    8-Thia-1-azaspiro[4.5]decane: Similar spirocyclic structure but with different ring sizes.

Uniqueness

8-Thia-5-azaspiro[35]nonane is unique due to the presence of both sulfur and nitrogen atoms within its spirocyclic structure

Properties

IUPAC Name

8-thia-5-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS/c1-2-7(3-1)6-9-5-4-8-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGDXKHEJWBBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CSCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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